N-Mercaptoethylpropranolol

Description

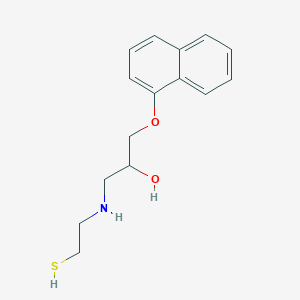

N-Mercaptoethylpropranolol is a chemically modified derivative of propranolol, a non-selective β-adrenergic receptor antagonist widely used in managing hypertension, arrhythmias, and anxiety disorders. The structural modification involves the addition of a mercaptoethyl (-CH₂CH₂SH) group to the propranolol backbone, replacing the hydroxyl group on the ethanolamine side chain. This alteration introduces a thiol (-SH) functional group, which may influence pharmacokinetic properties such as solubility, metabolic stability, and antioxidant activity .

Properties

CAS No. |

75790-56-6 |

|---|---|

Molecular Formula |

C15H19NO2S |

Molecular Weight |

277.4 g/mol |

IUPAC Name |

1-naphthalen-1-yloxy-3-(2-sulfanylethylamino)propan-2-ol |

InChI |

InChI=1S/C15H19NO2S/c17-13(10-16-8-9-19)11-18-15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13,16-17,19H,8-11H2 |

InChI Key |

YFRSNCHJYWXYHH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(CNCCS)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(CNCCS)O |

Synonyms |

1-((1-mercaptoethyl)amino)-3-(1-naphthalenyloxy)-2-propanol 1-(mercaptoethylamine)-3-naphthoxy-2-propanol HCl of N-mercaptoethylpropranolol N-mercaptoethylpropranolol |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Modifications and Key Properties

The table below summarizes structural differences, molecular weights, CAS numbers (where available), and pharmacological characteristics of N-Mercaptoethylpropranolol and related compounds:

Pharmacokinetic and Metabolic Differences

- 4-Hydroxypropranolol is a major metabolite of propranolol, formed via CYP2D6, and retains partial β-blocking activity . In contrast, N-acetylpropranolol’s acetyl group likely slows metabolism, extending its half-life .

- N-Acetylpropranolol’s acetyl group increases lipophilicity, favoring tissue distribution but requiring dose adjustments to avoid toxicity .

Pharmacodynamic and Therapeutic Implications

- Antioxidant Potential: The thiol group in this compound may confer antioxidant benefits, scavenging reactive oxygen species (ROS) in cardiovascular tissues—a trait absent in propranolol and its hydroxylated/acetylated derivatives .

- Receptor Affinity: Structural modifications alter β-blocking efficacy. For example, 4-hydroxypropranolol exhibits weaker β-receptor antagonism than the parent drug, while this compound’s binding affinity remains understudied but may differ due to steric effects of the -SH group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.